molecular formula C20H32O4 B14758863 Prostaglandin F2alpha 1,11-lactone

Prostaglandin F2alpha 1,11-lactone

Cat. No.: B14758863
M. Wt: 336.5 g/mol
InChI Key: KBFCVOAVUKWCPS-YEPAHSTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin F2alpha 1,11-lactone is a lipid-soluble prodrug of Prostaglandin F2alpha. It is a member of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. This compound is particularly noted for its metabolic stability on the corneal surface and conjunctiva, making it a valuable compound in ophthalmic research and treatment, especially for glaucoma .

Preparation Methods

Chemical Reactions Analysis

Prostaglandin F2alpha 1,11-lactone undergoes various chemical reactions, including:

The major products formed from these reactions include various prostaglandin analogs and derivatives, which are useful in further research and therapeutic applications.

Scientific Research Applications

Prostaglandin F2alpha 1,11-lactone has a wide range of scientific research applications:

Mechanism of Action

Prostaglandin F2alpha 1,11-lactone exerts its effects by interacting with prostaglandin receptors, particularly the FP receptor. This interaction activates G protein-coupled receptor pathways, leading to various physiological responses such as the regulation of intraocular pressure in the eye . The compound’s stability allows for prolonged action, making it effective in therapeutic applications.

Comparison with Similar Compounds

Prostaglandin F2alpha 1,11-lactone is unique due to its metabolic stability and specific receptor interactions. Similar compounds include:

These compounds share similar therapeutic uses but differ in their pharmacokinetic properties and receptor interactions, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(1R,10R,11S,13R)-11-hydroxy-13-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[8.2.1]tridec-7-en-3-one

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-17-16-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4?,13-12+/t15-,16+,17+,18-,19+/m0/s1

InChI Key

KBFCVOAVUKWCPS-YEPAHSTCSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2CC=CCCCC(=O)O[C@@H]1C[C@@H]2O)O

Canonical SMILES

CCCCCC(C=CC1C2CC=CCCCC(=O)OC1CC2O)O

Origin of Product

United States

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